molecular formula C8H13N3O3 B13592364 Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate

Cat. No.: B13592364
M. Wt: 199.21 g/mol
InChI Key: WWALVPHXCCUJRJ-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-oxopropanoate.

    Reduction: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine

Uniqueness

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the hydroxypropanoate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoate

InChI

InChI=1S/C8H13N3O3/c1-3-11-7(9-5-10-11)4-6(12)8(13)14-2/h5-6,12H,3-4H2,1-2H3

InChI Key

WWALVPHXCCUJRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C(=O)OC)O

Origin of Product

United States

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